molecular formula C13H14N4O3 B2730602 2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 861208-14-2

2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No. B2730602
CAS RN: 861208-14-2
M. Wt: 274.28
InChI Key: AWHFOYRHQMBNOC-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylacetonitrile is a chemical compound used as an intermediate in the preparation of various pharmaceuticals . It has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . It has also been used in the preparation of modified diterpene (±) nimbidiol which relies on a sulfenium ion promoted polyene cyclization .


Synthesis Analysis

The synthesis of 3,4-Dimethoxyphenylacetonitrile involves decarboxylation, aldoxime reaction, and dehydration reaction . The decarboxylation is performed on 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water . The product is then extracted with an organic solvent and subjected to an aldoxime reaction with sodium bicarbonate and hydroxylamine hydrochloride . Finally, a phase-transfer catalyst and alkali are added for direct reflux and water division, obtaining the finished products through recrystallization in ethanol .


Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenylacetonitrile is C10H11NO2 . The InChI Key is ASLSUMISAQDOOB-UHFFFAOYSA-N . The SMILES string representation is COC1=CC=C(CC#N)C=C1OC .


Physical And Chemical Properties Analysis

3,4-Dimethoxyphenylacetonitrile appears as a white to pale cream solid . It has a melting point of 60.0-66.0°C . It is insoluble in water but soluble in methanol .

Scientific Research Applications

Intermediate in the Preparation of Muscle Relaxant Papaverin

This compound is employed as an intermediate in the preparation of the muscle relaxant papaverin . Papaverin is a vasodilator used in the treatment of acute myocardial infarction, angina pectoris, and peripheral and pulmonary arterial obstruction.

Synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile

The compound has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . This derivative could have potential applications in organic chemistry and medicinal chemistry.

Preparation of Modified Diterpene (±) Nimbidiol

It has also been used in the preparation of modified diterpene (±) nimbidiol . This process relies on a sulfenium ion promoted polyene cyclization. Nimbidiol is a diterpenoid that has shown anti-inflammatory and anti-cancer activities.

Pharmaceutical Secondary Standard

This compound is also used as a pharmaceutical secondary standard . These standards are used for quality control testing and method development for qualitative and quantitative analyses in pharmaceutical industries.

Safety and Hazards

3,4-Dimethoxyphenylacetonitrile is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-9-15-16(7-6-14)13(18)17(9)10-4-5-11(19-2)12(8-10)20-3/h4-5,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHFOYRHQMBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=C(C=C2)OC)OC)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

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